Methyl 4-amino-3-phenylisothiazole-5-carboxylate
Overview
Description
Methyl 4-amino-3-phenylisothiazole-5-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂S. It is a member of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
- The primary target of Methyl 4-amino-3-phenylisothiazole-5-carboxylate is not explicitly mentioned in the literature I found. However, it belongs to the thiazole class of compounds, which has diverse biological activities . Thiazoles are known to interact with various cellular components, including enzymes, receptors, and transporters.
- The affected pathways are not explicitly documented for this compound. However, thiazoles have been associated with antioxidant, anti-inflammatory, antimicrobial, antifungal, and antitumor activities .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-3-phenylisothiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins . These effects can ultimately impact cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of target genes . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the compound’s effects on cellular processes such as gene expression and metabolism can vary over time, depending on factors such as concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects, where the compound’s biological activity changes significantly at specific concentration ranges . Understanding these dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can impact cellular processes such as energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, this compound can bind to proteins in the bloodstream, affecting its distribution to different tissues and organs . These transport and distribution mechanisms play a crucial role in determining the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, influencing processes such as energy production and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-phenylisothiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-phenylisothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-phenylisothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted isothiazoles with diverse functional groups.
Scientific Research Applications
Methyl 4-amino-3-phenylisothiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 4-amino-3-phenylthiazole-5-carboxylate
- Methyl 4-amino-3-phenylisoxazole-5-carboxylate
Uniqueness: Methyl 4-amino-3-phenylisothiazole-5-carboxylate is unique due to its isothiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)9(13-16-10)7-5-3-2-4-6-7/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLABDHRUQOVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517370 | |
Record name | Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82424-58-6 | |
Record name | Methyl 4-amino-3-phenyl-5-isothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82424-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is polymorphism, and why is it significant for Methyl 4-amino-3-phenylisothiazole-5-carboxylate?
A1: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. [] These different forms, called polymorphs, can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability. Understanding polymorphism is crucial for drug development because these properties can significantly impact drug efficacy and manufacturing processes.
Q2: How do the two identified polymorphs of this compound differ structurally?
A2: While both polymorphs share identical molecular conformations, their crystal packing arrangements differ significantly. [] The key differences lie in:
- Density and Lattice Energy: The noncentrosymmetric structure has a lower density and lower lattice energy compared to the centrosymmetric structure, attributed to the differences in packing efficiency and intermolecular interactions. []
Q3: What computational methods were used to study this compound, and what insights were gained?
A3: The researchers employed quantum chemical calculations to investigate the pairwise interaction energies within the crystal structures. [] This approach is particularly valuable for understanding complex systems with multiple types of intermolecular interactions, such as hydrogen bonding, stacking interactions, and van der Waals forces. By analyzing these energies, the study revealed the energetic contributions of different interactions to the overall stability of each polymorph.
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